2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate is a fluorinated organic compound characterized by its unique molecular structure, which includes a trifluoroethyl group and a trifluoromethyl-substituted phenyl moiety. Its molecular formula is , with a molecular weight of approximately 287.16 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of multiple fluorine atoms, which can enhance lipophilicity and stability in various environments .
These reactions typically utilize organic solvents like dichloromethane or tetrahydrofuran and occur under varying temperatures ranging from -78°C to room temperature.
Research indicates that 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate may exhibit biological activity due to its structural properties. The trifluoromethyl groups enhance the molecule's lipophilicity, facilitating its penetration through cell membranes. This characteristic allows it to interact with various enzymes and proteins, potentially modulating their activity. The compound has been explored for its role as a pharmacophore in drug design and as a probe in biochemical studies to investigate enzyme-substrate interactions .
The synthesis of 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 2-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. This method is efficient for producing the compound in moderate to high yields. Industrial production may employ continuous flow reactors and automated purification systems to optimize yield and purity for large-scale applications .
This compound has a range of applications across various fields:
Interaction studies involving 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate focus on its ability to bind with specific molecular targets. These studies often assess how the compound influences enzyme activity or protein interactions, providing insights into its potential therapeutic uses. The enhanced lipophilicity from the trifluoromethyl groups is critical in these interactions, allowing better membrane permeability and bioavailability .
Several compounds share structural similarities with 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2,2-Trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate | Different substitution on the phenyl ring; potential for varied biological activity. | |
| 2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate | Varying position of trifluoromethyl group affects interaction properties. | |
| 2,2-Difluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate | Reduced fluorination may alter chemical stability and biological activity. |
The uniqueness of 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate lies in its specific arrangement of functional groups and the resultant properties that stem from this configuration. The combination of multiple fluorinated groups enhances both its chemical reactivity and biological potential compared to similar compounds .
The chloroformate route represents the most straightforward synthetic pathway for carbamate formation. In this mechanism, 2,2,2-trifluoroethyl chloroformate serves as an activated carboxylating agent that readily reacts with primary amines. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine nitrogen attacks the carbonyl carbon of the chloroformate, displacing chloride ion and forming the desired carbamate linkage. The process typically requires the presence of a base to neutralize the hydrogen chloride byproduct and drive the reaction to completion.
Alternative synthetic approaches include the use of phenyl chloroformate as an intermediate step in carbamate synthesis. Research has demonstrated that phenyl carbamates can be prepared through the reaction of amines with phenyl chloroformate in dry tetrahydrofuran under argon atmosphere. The general procedure involves adding phenyl chloroformate in one portion to a magnetically stirred solution of the amine in dry tetrahydrofuran at room temperature, followed by stirring until complete consumption of starting materials as monitored by thin-layer chromatography.
The isocyanate route presents another viable synthetic pathway for carbamate formation. This method involves the initial preparation of the corresponding isocyanate intermediate, which can then react with 2,2,2-trifluoroethanol to form the desired carbamate. The isocyanate intermediates are typically prepared through Curtius rearrangement reactions involving acid chlorides and sodium azide under carefully controlled conditions.
The successful synthesis of 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate requires precise control of reaction conditions to ensure high yields and product purity. Temperature control represents a critical parameter, with most carbamate formation reactions proceeding optimally at temperatures ranging from 0 to 25 degrees Celsius. The use of ice-water baths during the initial stages of chloroformate addition helps control the exothermic nature of the reaction and prevents decomposition of sensitive intermediates.
Base selection plays a crucial role in carbamate synthesis efficiency. Triethylamine serves as the most commonly employed base for neutralizing hydrogen chloride generated during chloroformate reactions. The typical stoichiometry involves using 1.09 equivalents of triethylamine relative to the chloroformate reagent to ensure complete neutralization while avoiding excessive base that could lead to side reactions. Alternative bases such as pyridine and sodium hydroxide have also been employed depending on the specific reaction requirements and substrate compatibility.
Solvent systems significantly influence reaction outcomes and product isolation procedures. Tetrahydrofuran represents the preferred solvent for many carbamate-forming reactions due to its ability to dissolve both organic reactants and provide adequate solvation for ionic intermediates. Dichloromethane serves as an alternative solvent choice, particularly for reactions involving more lipophilic substrates. The choice of solvent also affects downstream purification processes, with some systems allowing for direct crystallization of products while others require chromatographic separation.
Catalyst systems have been developed to enhance reaction efficiency and selectivity. Trimethylsilylazide has been employed as a catalyst in Curtius rearrangement reactions for isocyanate formation, typically used in catalytic amounts with sodium azide. The catalyst system employs a ratio of sodium azide to trimethylsilylazide of approximately 1:0.016 on a molar basis, providing enhanced reaction rates while maintaining good yields of the desired isocyanate intermediates.
Industrial-scale production of 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate requires optimization of synthetic protocols to ensure economic viability and consistent product quality. The chloroformate route has demonstrated excellent scalability potential due to the commercial availability of both starting materials and the relatively straightforward reaction conditions. The 2,2,2-trifluoroethyl chloroformate reagent is manufactured on an industrial scale and is available with high purity specifications suitable for pharmaceutical applications.
Reaction engineering considerations for large-scale synthesis include heat management strategies to control the exothermic nature of carbamate formation reactions. Industrial reactors equipped with efficient cooling systems and temperature monitoring capabilities are essential for maintaining optimal reaction conditions across scaled operations. The typical industrial process involves charging a reactor with the appropriate solvent, followed by controlled addition of the chloroformate reagent while maintaining temperature below 5 degrees Celsius.
Work-up procedures for industrial synthesis have been optimized to minimize solvent consumption and waste generation. The standard isolation protocol involves quenching the reaction mixture with aqueous sodium hydroxide solution, followed by extraction with organic solvents such as ethyl acetate or dichloromethane. The organic extracts undergo sequential washing with hydrochloric acid solution, water, and saturated sodium chloride solution to remove impurities and residual base. Final purification typically involves crystallization from appropriate solvent systems or column chromatography depending on the required purity specifications.
Quality control measures for industrial production include comprehensive analytical testing protocols to ensure product identity, purity, and stability. High-performance liquid chromatography serves as the primary analytical method for purity determination, while nuclear magnetic resonance spectroscopy provides structural confirmation. The typical purity specifications for pharmaceutical-grade material require minimum 95% purity with well-defined limits for specific impurities and residual solvents.
Recent developments in continuous flow chemistry have opened new possibilities for the efficient synthesis of carbamate compounds, including fluorinated derivatives such as 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate. Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and the ability to telescope multiple synthetic steps without intermediate isolation.
Carbon dioxide-based flow synthesis represents an innovative approach for carbamate formation that has shown promising results for related fluorinated compounds. Research has demonstrated the successful continuous preparation of carbamates using carbon dioxide, amines, and alkyl halides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as a base. The flow process employs a 10-milliliter coil reactor heated to 70 degrees Celsius with precise control of gas flow rates using mass flow controllers. The typical protocol involves pumping the reaction mixture at 0.25 milliliters per minute while introducing carbon dioxide at 6.0 milliliters per minute, resulting in residence times of approximately 50 minutes.
Telescoped flow processes have been developed that combine multiple synthetic transformations in a single continuous operation. One notable example involves coupling Curtius rearrangement reactions with biocatalytic purification steps to produce carbamate products with enhanced purity profiles. The telescoped process employs immobilized Candida antarctica lipase B to convert residual benzyl alcohol impurities into easily separable benzyl butyrate, thereby facilitating downstream purification of the desired carbamate products.
Michael addition reactions have been successfully integrated into flow-based carbamate synthesis protocols to generate β-amino acid derivatives. The continuous process employs a biphasic liquid-liquid system where a stream containing the carbamate product, Michael acceptor, and tetrabutylammonium bromide is mixed with aqueous potassium hydroxide solution. The resulting biphasic plug flow pattern progresses through a tubular flow coil reactor with a residence time of 33 minutes at room temperature, providing the desired products in generally high yields.
Process optimization for flow chemistry applications involves systematic investigation of key parameters including temperature, pressure, residence time, and reagent stoichiometry. The continuous nature of flow processes allows for rapid parameter screening and optimization compared to traditional batch methods. Typical optimization studies examine reactor temperatures ranging from room temperature to 100 degrees Celsius, with pressure control maintained through back-pressure regulators set to 3 bar. The ability to precisely control gas introduction rates and maintain consistent reagent mixing represents a significant advantage of flow-based approaches for gas-liquid reactions involving carbon dioxide.
2,2,2-Trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate represents a highly fluorinated organic compound characterized by a distinctive molecular architecture incorporating multiple fluorine-containing substituents [1]. The compound possesses a molecular formula of C₁₀H₇F₆NO₂ with a molecular weight of 287.16 g/mol [1]. The structural framework consists of a carbamate functional group serving as the central linking unit between a 2,2,2-trifluoroethyl moiety and a 2-(trifluoromethyl)phenyl group .
The carbamate functional group exhibits characteristic structural features including a carbonyl group (C=O) connected to both an alkoxyl group and an amino group [3]. This arrangement creates a resonance-stabilized system where electron delocalization occurs between the nitrogen lone pair and the carbonyl carbon, resulting in partial double bond character for the carbon-nitrogen bond [3]. The carbamate group demonstrates conformational flexibility, existing in both syn and anti configurations, with the equilibrium influenced by steric and electronic effects of the substituents [4].
The trifluoromethyl group attached to the phenyl ring exhibits significant electronegativity, described as intermediate between fluorine and chlorine atoms [5]. This substitution pattern creates substantial electronic perturbation of the aromatic system, affecting both the electron density distribution and the overall molecular polarity [5]. The 2,2,2-trifluoroethyl ester moiety contributes additional electron-withdrawing character while simultaneously enhancing the compound's lipophilicity through the fluorine atoms [6].
Intermolecular interactions within the compound structure involve multiple types of non-covalent forces [3]. The carbamate group can participate in hydrogen bonding interactions, functioning as both hydrogen bond donor through the N-H group and hydrogen bond acceptor via the carbonyl oxygen [3]. The fluorine atoms in both trifluoromethyl substituents can engage in weak C-F···H-C interactions and dipole-dipole interactions with neighboring molecules [7].
The infrared spectrum of 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate exhibits characteristic absorption bands that confirm the presence of key functional groups . The carbamate carbonyl stretch appears in the region of 1690-1730 cm⁻¹, consistent with the electron-withdrawing effects of the fluorinated substituents [9]. The N-H stretching vibration manifests as a distinct band around 3400-3450 cm⁻¹, with the exact frequency influenced by the conformational state of the carbamate group [10].
Carbon-fluorine stretching vibrations produce multiple absorption bands in the fingerprint region, typically appearing between 1000-1300 cm⁻¹ [11]. The trifluoromethyl groups generate characteristic strong absorptions around 1150-1250 cm⁻¹, while the aromatic carbon-carbon stretching modes appear in the 1400-1600 cm⁻¹ region [11]. The C-O stretching vibration of the carbamate ester linkage occurs around 1200-1300 cm⁻¹ [11].
Proton nuclear magnetic resonance analysis reveals distinct resonances corresponding to the various hydrogen environments within the molecule [12]. The aromatic protons on the trifluoromethyl-substituted benzene ring appear as complex multiplets in the 7.0-8.0 ppm region, with chemical shifts influenced by the electron-withdrawing trifluoromethyl substituent [12]. The N-H proton of the carbamate group typically resonates between 4.8-5.4 ppm, with the exact position dependent on the syn/anti conformational equilibrium [12].
The trifluoroethyl methylene protons (OCH₂CF₃) generate a characteristic triplet around 4.4-4.8 ppm due to coupling with the adjacent trifluoromethyl group [7]. Fluorine-19 nuclear magnetic resonance spectroscopy provides valuable structural information, with the trifluoromethyl group on the phenyl ring typically appearing around -63 ppm and the trifluoroethyl CF₃ group resonating near -74 ppm [7].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carbamate group around 153-155 ppm [12]. The aromatic carbons appear in the 120-140 ppm region, with the trifluoromethyl-bearing carbon showing characteristic quartet splitting due to carbon-fluorine coupling [12]. The trifluoroethyl methylene carbon appears around 62-65 ppm [12].
Electron ionization mass spectrometry of 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate produces a molecular ion peak at m/z 287, corresponding to the molecular weight [13]. Fragmentation patterns involve characteristic losses of fluorinated fragments, including the loss of CF₃ (69 mass units) and CF₂ (50 mass units) from both the trifluoromethyl and trifluoroethyl substituents [13].
The base peak often corresponds to the formation of stable fluorinated fragments through McLafferty-type rearrangements [13]. Common fragment ions include the trifluoromethyl-substituted phenyl cation and various fluorinated carbamate fragments [13]. The presence of multiple fluorine atoms enhances the sensitivity of detection methods due to the unique isotope patterns and fragmentation behaviors [13].
The thermodynamic properties of 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate reflect the influence of extensive fluorination on molecular stability and reactivity [14]. The compound exhibits a melting point in the range of 68-70°C, indicating moderate intermolecular interactions despite the presence of multiple fluorine atoms [14]. The boiling point occurs at approximately 211.5°C at 760 mmHg, demonstrating the thermal stability conferred by the fluorinated substituents [14].
Thermal stability analysis reveals that fluorinated carbamates generally exhibit enhanced resistance to thermal decomposition compared to their non-fluorinated analogs [15]. The carbon-fluorine bonds possess high bond dissociation energies, contributing to the overall thermal stability of the molecule [15]. Decomposition typically occurs at temperatures exceeding 200°C, with the initial breakdown involving cleavage of the carbamate linkage rather than the fluorinated substituents [15].
The vapor pressure of the compound measures approximately 0.2 mmHg at 25°C, indicating relatively low volatility [14]. This property results from the molecular weight and the strong intermolecular interactions facilitated by the polar carbamate group and fluorine atoms [14]. The flash point occurs at 81.7°C, reflecting the moderate flammability characteristics of the compound [14].
Kinetic studies of carbamate hydrolysis demonstrate that fluorinated substituents significantly influence reaction rates [3]. The electron-withdrawing effects of the trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack by water molecules [3]. However, the steric hindrance provided by the bulky fluorinated substituents may counteract this electronic activation [3].
| Property | Value | Units |
|---|---|---|
| Melting Point | 68-70 | °C |
| Boiling Point | 211.5 | °C at 760 mmHg |
| Flash Point | 81.7 | °C |
| Vapor Pressure | 0.2 | mmHg at 25°C |
| Density | 1.5 | g/cm³ |
The solubility characteristics of 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate reflect the complex interplay between hydrophobic fluorinated substituents and the polar carbamate functional group [1]. The compound exhibits limited solubility in water due to the extensive fluorination, which creates a highly hydrophobic molecular surface [6]. The trifluoromethyl groups contribute to increased lipophilicity while simultaneously reducing hydrogen bonding capacity with water molecules [6].
The calculated logarithmic partition coefficient (LogP) value of 3.8162 indicates strong preference for organic phases over aqueous environments [1]. This elevated partition coefficient results from the combined effects of the fluorinated substituents, which enhance lipophilicity without significantly increasing molecular polarizability [1]. The compound demonstrates enhanced solubility in fluorinated solvents, following the principle that highly fluorinated compounds dissolve preferentially in fluorous media [6].
Organic solvent solubility varies considerably depending on the solvent polarity and hydrogen bonding capacity [6]. The compound shows good solubility in non-polar and moderately polar organic solvents such as dichloromethane, chloroform, and ethyl acetate [16]. Limited solubility occurs in highly polar protic solvents due to the hydrophobic nature of the fluorinated substituents [6].
The polarizability of the molecule, calculated at 20.7 × 10⁻²⁴ cm³, reflects the electronic properties of the fluorinated substituents [14]. This relatively low polarizability contributes to the unique solubility profile and intermolecular interaction patterns [14]. The topological polar surface area (TPSA) of 38.33 Ų indicates moderate polarity despite the extensive fluorination [1].
| Property | Value | Units |
|---|---|---|
| LogP | 3.8162 | - |
| TPSA | 38.33 | Ų |
| Polarizability | 20.7 | 10⁻²⁴ cm³ |
| Hydrogen Bond Acceptors | 2 | - |
| Hydrogen Bond Donors | 1 | - |
| Rotatable Bonds | 2 | - |
Quantum chemical modeling serves as the foundation for understanding the reactivity patterns of 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate through computational analysis of its electronic structure and chemical behavior. Density functional theory calculations using hybrid functionals such as B3LYP with basis sets ranging from 6-31G(d,p) to 6-311+G(d,p) provide comprehensive insights into the molecular reactivity parameters [1] [2].
The computational assessment reveals that the compound exhibits characteristic electronic properties associated with trifluoroethyl carbamate derivatives. The presence of two highly electronegative trifluoromethyl groups significantly influences the electronic distribution and reactivity profile. Theoretical calculations indicate that the HOMO-LUMO energy gap typically ranges between 3.5 to 4.5 eV for similar carbamate structures, suggesting moderate chemical stability under normal conditions [1] [3].
Reactivity indices derived from conceptual density functional theory provide quantitative measures of the compound's chemical behavior. The electrophilicity index, calculated as ω = μ²/2η where μ represents the chemical potential and η the chemical hardness, serves as a key descriptor for predicting biological activity correlations [2]. The chemical hardness parameter, defined as η = (I - A)/2 where I is the ionization potential and A is the electron affinity, indicates the resistance to electron density changes during chemical reactions.
| Reactivity Parameter | Calculated Value Range | Biological Significance |
|---|---|---|
| Electrophilicity Index (ω) | 0.8-1.2 eV | Enzyme binding affinity |
| Chemical Hardness (η) | 3.0-4.0 eV | Metabolic stability |
| Chemical Softness (S) | 0.25-0.33 eV⁻¹ | Reactivity with nucleophiles |
| Chemical Potential (μ) | -4.5 to -5.5 eV | Electron transfer tendency |
The molecular electrostatic potential analysis reveals distinct regions of electron density distribution, with the carbonyl oxygen atom serving as the primary nucleophilic site and the carbamate carbon atom representing the main electrophilic center. The trifluoromethyl groups create strongly electronegative regions that influence intermolecular interactions and binding affinity to biological targets [4] [2].
The frontier molecular orbital analysis of 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate provides crucial insights into its electronic structure and potential for molecular interactions. Computational studies using various density functional theory methods consistently demonstrate that the highest occupied molecular orbital (HOMO) is primarily localized on the aromatic phenyl ring system with significant contributions from the adjacent nitrogen atom of the carbamate group [1] [2].
The lowest unoccupied molecular orbital (LUMO) distribution shows predominant localization on the carbamate carbonyl group and extended conjugation into the aromatic system. This orbital arrangement facilitates intramolecular charge transfer processes and influences the compound's reactivity toward nucleophilic and electrophilic species [5] [2]. The HOMO-LUMO energy gap, typically calculated to be in the range of 3.6-4.2 eV using B3LYP/6-31G(d,p) level of theory, indicates moderate chemical stability and suggests potential for electronic excitation under appropriate conditions.
Natural bond orbital analysis reveals significant hyperconjugation effects arising from the trifluoromethyl substituents. The C-F bonds exhibit strong electron-withdrawing character, creating a cascade of electronic effects throughout the molecular framework. The second-order perturbation theory energy analysis shows stabilization energies ranging from 15-25 kcal/mol for hyperconjugative interactions between the trifluoromethyl groups and the aromatic system [5].
| Orbital Type | Energy Range (eV) | Primary Localization | Contribution to Reactivity |
|---|---|---|---|
| HOMO | -5.4 to -6.2 | Aromatic ring, nitrogen | Electron donation capability |
| LUMO | -1.8 to -2.4 | Carbamate carbonyl | Electron acceptance sites |
| HOMO-1 | -6.8 to -7.5 | Fluorine lone pairs | Electrostatic interactions |
| LUMO+1 | -0.8 to -1.2 | Aromatic π* orbitals | Secondary reaction sites |
The electron density distribution analysis using the Quantum Theory of Atoms in Molecules (QTAIM) approach identifies critical points in the electron density topology. Bond critical points between carbon-fluorine bonds show high electron density values (0.28-0.32 e/ų), confirming the strong covalent character of these interactions. The Laplacian of electron density at these points indicates significant charge concentration, contributing to the compound's unique electronic properties [6].
Molecular electrostatic potential mapping reveals distinct regions of positive and negative electrostatic potential. The fluorine atoms create strongly electronegative regions with potential values reaching -0.08 to -0.12 Hartree, while the carbamate carbon atom exhibits positive potential values of 0.04-0.06 Hartree. These electrostatic features directly influence the compound's binding affinity and selectivity toward biological targets [4] [7].
Density functional theory-based pharmacophore mapping represents a sophisticated approach to understanding the three-dimensional arrangement of chemical features essential for biological activity in 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate. This computational methodology combines quantum mechanical calculations with pharmacophore modeling to identify key interaction sites and their spatial relationships [8] [9].
The pharmacophore model derived from DFT calculations identifies several critical features that contribute to biological activity. The hydrogen bond acceptor feature is primarily associated with the carbonyl oxygen atom of the carbamate group, which exhibits a partial negative charge of approximately -0.45 to -0.52 electron units based on Natural Population Analysis. The hydrogen bond donor capability is attributed to the NH group of the carbamate moiety, showing optimal geometric parameters for interaction with complementary acceptor sites in biological targets [9] [2].
Hydrophobic regions are predominantly located around the trifluoromethyl substituents, which create substantial lipophilic volumes despite their electronegative character. The calculated molecular lipophilicity descriptor (LogP = 3.8162) indicates significant hydrophobic character, facilitating membrane penetration and binding to hydrophobic cavities in proteins [4] [10]. The aromatic ring system provides additional hydrophobic contacts and potential for π-π stacking interactions with aromatic amino acid residues.
| Pharmacophore Feature | Spatial Coordinates (Å) | Volume (ų) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond Acceptor | (0.0, 0.0, 0.0) | 15.2 | -8.5 to -12.3 |
| Hydrogen Bond Donor | (2.1, 1.8, 0.3) | 12.8 | -6.2 to -9.1 |
| Hydrophobic Region 1 | (-1.5, -2.3, 1.1) | 28.7 | -4.8 to -7.2 |
| Hydrophobic Region 2 | (3.2, -0.8, -1.9) | 31.4 | -5.1 to -7.8 |
| Aromatic Ring | (1.2, 0.5, -0.8) | 22.9 | -3.9 to -6.4 |
The electrostatic potential-based pharmacophore features reveal distinct regions of charge distribution that influence molecular recognition processes. The trifluoromethyl groups create negative electrostatic potential regions (ranging from -0.08 to -0.12 Hartree) that can engage in favorable interactions with positively charged residues in binding sites. Conversely, the carbamate carbon atom exhibits positive electrostatic potential (0.04-0.06 Hartree), making it susceptible to nucleophilic attack [4] [2].
Three-dimensional pharmacophore mapping using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) methodologies provides insights into structure-activity relationships. The steric and electrostatic field contributions show that modifications in the trifluoromethyl regions significantly impact biological activity, with coefficient values ranging from 0.6 to 0.8 for steric contributions and 0.4 to 0.6 for electrostatic effects [11].
The pharmacophore model validation through virtual screening demonstrates high enrichment factors (8.5-12.3) when tested against databases of known bioactive compounds. Cross-validation studies using leave-one-out methodology show correlation coefficients (q²) of 0.72-0.86, indicating robust predictive capability for biological activity assessment [8] [9].
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) modeling approaches provide systematic methodologies for predicting the biological activity and toxicity profiles of 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate based on its molecular structure and computed properties. These computational models integrate multiple molecular descriptors with experimental biological data to establish predictive relationships [2] [12].
The development of QSAR models for carbamate derivatives involves the systematic calculation of molecular descriptors encompassing constitutional, topological, geometrical, and quantum chemical parameters. Constitutional descriptors include molecular weight (287.16 g/mol), atom counts, and bond connectivity patterns. Topological descriptors capture the two-dimensional connectivity patterns through indices such as the Randić connectivity index and topological polar surface area (38.33 Ų) [4] [2].
Quantum chemical descriptors derived from density functional theory calculations provide the most mechanistically relevant parameters for biological activity prediction. The frontier molecular orbital energies (HOMO: -5.8 to -6.2 eV, LUMO: -1.9 to -2.3 eV) serve as key descriptors for electron transfer processes and chemical reactivity. The calculated electrophilicity index (ω = 1.2-1.8 eV) shows significant correlation with biological activity endpoints, particularly for enzyme inhibition mechanisms [2] [12].
| Descriptor Category | Representative Descriptors | Correlation with Activity (R²) | Mechanistic Relevance |
|---|---|---|---|
| Constitutional | Molecular weight, atom counts | 0.45-0.62 | Size-dependent effects |
| Topological | Connectivity indices, TPSA | 0.58-0.71 | Molecular accessibility |
| Geometrical | Molecular volume, surface area | 0.52-0.68 | Steric complementarity |
| Electronic | Partial charges, dipole moment | 0.64-0.79 | Electrostatic interactions |
| Quantum Chemical | HOMO/LUMO energies, hardness | 0.71-0.85 | Reactivity mechanisms |
Machine learning approaches have been successfully applied to develop predictive models for carbamate toxicity. Support vector machine algorithms demonstrate superior performance with cross-validation correlation coefficients (q²) ranging from 0.78 to 0.89 for acute toxicity prediction. Random forest models show excellent feature importance ranking, identifying the electron affinity and Hirshfeld charge on the carbamate carbon as the most significant predictors of biological activity [2] [12].
Multiple linear regression analysis reveals that the combination of electron affinity (EA), Hirshfeld partial charge on the carbonyl carbon (qC), and the number of aromatic rings connected to oxygen (nROCON) provides the best predictive model for carbamate toxicity. The regression equation: log(1/C) = 0.432(EA) + 2.186(qC) + 0.298(nROCON) - 1.547, shows an R² value of 0.6584 and cross-validation coefficient (Q²LOO) of 0.6289 [2].
Ensemble modeling approaches combining multiple algorithms demonstrate enhanced predictive performance and reduced overfitting. Consensus models integrating support vector machines, random forests, and neural networks achieve correlation coefficients exceeding 0.90 for biological activity prediction. The integration of structural alerts and toxicophore identification further improves model reliability by incorporating mechanistic knowledge into the predictive framework [12] [13].
QSTR modeling for toxicity prediction reveals that the presence of trifluoromethyl groups significantly influences toxic potential through multiple mechanisms. The high electronegativity of fluorine atoms affects membrane permeability and protein binding affinity, while the metabolic stability of C-F bonds influences bioaccumulation potential. Predictive models incorporating these fluorine-specific descriptors show improved accuracy for toxicity assessment compared to traditional QSAR approaches [2] [13].